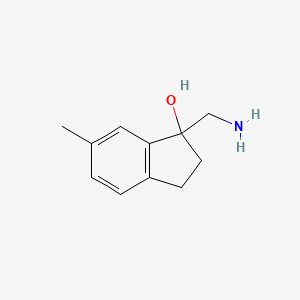

1-(Aminométhyl)-6-méthyl-2,3-dihydroindén-1-ol

Vue d'ensemble

Description

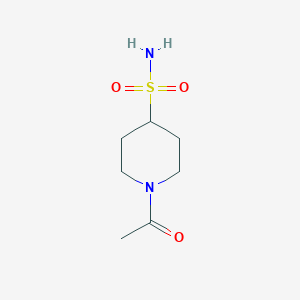

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'analogues de neurotransmetteurs

Ce composé est structurellement similaire à la gabapentine, un analogue connu du neurotransmetteur acide gamma-aminobutyrique (GABA). Il a des applications potentielles dans la synthèse de nouveaux analogues de neurotransmetteurs qui pourraient servir d'agents thérapeutiques ayant des activités anticonvulsivantes et analgésiques .

Recherche anticonvulsivante

En raison de sa similarité structurale avec la gabapentine, « 1-(Aminométhyl)-6-méthyl-2,3-dihydroindén-1-ol » peut être utilisé dans la recherche visant à développer de nouveaux médicaments anticonvulsivants. Ces études pourraient conduire à de nouveaux traitements pour des affections telles que l'épilepsie .

Développement de composés analgésiques

La ressemblance du composé avec la gabapentine suggère qu'il pourrait être utilisé dans le développement de composés analgésiques. La recherche dans ce domaine pourrait contribuer à de nouvelles solutions de gestion de la douleur, en particulier pour la douleur neuropathique .

Science des peptides et des protéines

Dans le domaine de la science des peptides et des protéines, ce composé pourrait être utilisé pour développer de nouveaux groupes protecteurs de la cystéine. Ces groupes sont essentiels pour la synthèse de peptides riches en ponts disulfures complexes et la semi-synthèse de protéines .

Synthèse de colorants fluorescents

« this compound » peut trouver une application dans la synthèse de colorants fluorescents en raison de son potentiel d'émission de fluorescence. Cela pourrait être particulièrement utile en microscopie à fluorescence et en techniques d'imagerie .

Intermédiaire de synthèse organique

En tant qu'intermédiaire en synthèse organique, ce composé pourrait jouer un rôle dans la préparation de diverses molécules organiques, conduisant potentiellement à la découverte de nouvelles réactions et voies chimiques .

Recherche pharmaceutique

En recherche pharmaceutique, « this compound » pourrait être utilisé comme précurseur ou intermédiaire dans la synthèse d'agents thérapeutiques, tels que les médicaments antifongiques .

Applications en chimie analytique

Les propriétés uniques du composé peuvent être exploitées en chimie analytique pour le développement de nouvelles méthodes analytiques, d'essais et de capteurs chimiques .

Mécanisme D'action

Target of Action

1-(Aminomethyl)-6-methyl-2,3-dihydroinden-1-ol, also known as Gabapentin, primarily targets the α2δ-1 protein, a subunit of voltage-gated calcium channels . This protein plays a crucial role in the transmission of pain signals to the brain.

Mode of Action

Gabapentin binds with high affinity to the α2δ-1 protein . This binding decreases the activity of a subset of calcium channels, reducing the release of excitatory neurotransmitters and thus dampening the transmission of pain signals .

Biochemical Pathways

Instead, it acts by modulating the activity of calcium channels, which play a key role in neurotransmission .

Pharmacokinetics

Gabapentin is absorbed from the intestines by an active transport process mediated via an amino acid transporter . Its bioavailability ranges from 27% to 60%, inversely proportional to the dose . The elimination half-life of Gabapentin is approximately 5 to 7 hours .

Result of Action

The binding of Gabapentin to the α2δ-1 protein leads to a decrease in the activity of certain calcium channels, resulting in reduced neurotransmission . This can alleviate symptoms of conditions such as partial seizures and neuropathic pain . It should be noted that the effectiveness of gabapentin can vary among individuals .

Action Environment

The action of Gabapentin can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be impacted by kidney function, with lower doses recommended for those with kidney disease .

Propriétés

IUPAC Name |

1-(aminomethyl)-6-methyl-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-3-9-4-5-11(13,7-12)10(9)6-8/h2-3,6,13H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEPBUWCCOZURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2(CN)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid](/img/structure/B1487753.png)